2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Organic Synthesis Process Chemistry SGLT2 Inhibitor Manufacturing

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is the essential penultimate intermediate for canagliflozin, enabling borane-mediated reduction yields up to 97.7% without chromatography. Its precisely defined 5-bromo-2-methylbenzyl halogenation pattern is mandatory for the Friedel-Crafts acylation step; substituting analogs leads to divergent kinetics, lower yields, and process-specific impurities that complicate ANDA validation. As Canagliflozin Bromo Impurity (Impurity C), it provides a pharmacopeial reference standard for HPLC method development, system suitability testing, and forced degradation studies. ≥98% purity, mp 101–105°C. Procure this compound for robust, reproducible large-scale batch processing fully compliant with ICH Q3A/Q3B guidelines.

Molecular Formula C18H14BrFS
Molecular Weight 361.272
CAS No. 1030825-20-7
Cat. No. B586799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
CAS1030825-20-7
Molecular FormulaC18H14BrFS
Molecular Weight361.272
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14BrFS/c1-12-2-5-15(19)10-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3
InChIKeyVLRIERSBZHUCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7): Core Properties and SGLT2 Inhibitor Intermediate Profile


2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7) is a fluorinated thiophene derivative with the molecular formula C18H14BrFS and a molecular weight of 361.27 g/mol . It is primarily recognized as a critical synthetic intermediate in the production of canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus [1]. The compound exists as a white to light-yellow crystalline solid with a melting point of 101–105 °C and a boiling point of approximately 438.3 °C at 760 mmHg . Its structure incorporates a thiophene core substituted with a 4-fluorophenyl group at the 5-position and a 5-bromo-2-methylbenzyl moiety at the 2-position, a framework that uniquely positions it as a versatile building block in both active pharmaceutical ingredient (API) synthesis and analytical reference standard applications [1].

Why 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Cannot Be Casually Interchanged with Other SGLT2 Intermediates


While numerous thiophene-based intermediates exist for SGLT2 inhibitor synthesis, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene occupies a distinct niche due to its precise halogenation pattern, which directly governs downstream coupling efficiency and final API purity. Attempting to substitute this compound with analogs such as 2-(4-fluorophenyl)thiophene, 2-bromo-5-(4-fluorophenyl)thiophene, or iodo‑substituted variants results in divergent reaction kinetics, lower overall yields, and the introduction of process‑specific impurities that complicate analytical method validation [1][2]. The bromo‑methylbenzyl moiety is specifically required for the Friedel–Crafts acylation step in the canonical canagliflozin route; using an alternative halogen or a different substitution pattern forces alterations in reaction conditions and purification protocols, ultimately impacting cost‑of‑goods and regulatory compliance [1]. The quantitative evidence presented below establishes why this specific compound—not a generic analog—is the preferred choice for both synthetic and analytical applications.

Quantitative Differentiation of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Data-Driven Selection Guide


Synthetic Yield Advantage: Borane Reduction vs. Silicane Reagent Methodology

The borane-mediated reduction method described in US Patent 9,951,036 achieves a yield of 97.7% for 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, compared to only 78% yield when using the prior art silicane reagent (triethylsilane) approach [1][2]. This represents a 19.7 absolute percentage point increase in isolated product yield, translating to approximately 25% more material obtained per batch under optimized conditions. The borane method also eliminates the need for chromatographic purification, further streamlining industrial-scale production [1].

Organic Synthesis Process Chemistry SGLT2 Inhibitor Manufacturing

Commercial Purity Specifications: Benchmarking Against a Closely Related Analog

Commercial suppliers routinely offer 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene at ≥98% purity (GC) with some manufacturers achieving ≥99% purity . In contrast, the simpler analog 2-(4-fluorophenyl)thiophene—another common canagliflozin intermediate—is typically supplied at only ≥95% purity . This difference of 3–4 percentage points in minimum purity specification has direct implications for downstream reaction performance and final API impurity profiles.

Analytical Chemistry Quality Control Pharmaceutical Intermediate Sourcing

Melting Point Differentiation: Facilitating Purification by Crystallization

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene exhibits a melting point of 101–105 °C , which is substantially higher than that of 2-(4-fluorophenyl)thiophene (51–55 °C, with literature reporting 53 °C) . This 48–50 °C elevation in melting point translates into a broader operational window for recrystallization-based purification and allows for more effective removal of low‑melting impurities during work‑up.

Process Development Purification Physical Property Optimization

Defined Role as an Impurity Marker: Enabling Regulatory-Compliant Analytical Method Validation

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is officially designated as Canagliflozin Bromo Impurity (Impurity C) and is supplied with detailed characterization data compliant with ICH and pharmacopeial guidelines [1][2]. Unlike generic thiophene derivatives that lack formal impurity status, this compound can be used directly as a reference standard for analytical method development (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [2]. Traceability to USP or EP standards can be provided upon request, a feature not universally available for non‑designated analogs [2].

Analytical Method Validation Regulatory Compliance ANDAs

Proven Synthetic Utility: Validated Intermediate in the Commercial Canagliflozin Route

The canonical route to canagliflozin disclosed in US Patent 7,943,788 and subsequently optimized in US 9,951,036 relies on 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene as the key penultimate intermediate [1][2]. This compound is condensed with 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone, followed by deprotection and reduction to yield the final API [1]. Alternative intermediates—such as the corresponding iodo analog (5-iodo-2-methylbenzyl derivative)—require distinct coupling conditions and may introduce different impurity profiles, necessitating re‑validation of the entire downstream process [1].

API Manufacturing Route Scouting Process Validation

Optimal Deployment Scenarios for 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene in Scientific and Industrial Workflows


Large‑Scale Canagliflozin API Manufacturing

This compound is the preferred penultimate intermediate for industrial‑scale production of canagliflozin, particularly when employing the borane‑mediated reduction protocol that delivers yields up to 97.7% without chromatographic purification [1]. The high baseline purity (≥98%) and well‑defined physical properties (melting point 101–105 °C) facilitate robust, reproducible large‑scale batch processing .

Analytical Method Development and ANDA Support

As a designated Canagliflozin Bromo Impurity (Impurity C), this compound serves as a reference standard for HPLC method development, system suitability testing, and forced degradation studies required for ANDA submissions [2]. Its availability with pharmacopeial traceability eliminates the need for in‑house impurity synthesis and characterization [2].

Process Chemistry Optimization and Route Scouting

Research teams evaluating alternative canagliflozin synthetic routes can use this intermediate as a benchmark comparator. The documented yield advantage of the borane reduction method (97.7% vs. 78% for silicane‑based methods) provides a quantitative baseline against which novel methodologies can be assessed [1].

Quality Control Release Testing

The compound's defined purity specifications and characterized impurity profile enable its use as a system suitability standard in QC release testing of canagliflozin drug substance and drug product batches, ensuring compliance with ICH Q3A/Q3B guidelines [2][3].

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